molecular formula C6H9BrN2O B13925919 4-Bromo-1-ethyl-1H-imidazole-2-methanol

4-Bromo-1-ethyl-1H-imidazole-2-methanol

Cat. No.: B13925919
M. Wt: 205.05 g/mol
InChI Key: QGCSOOMHQQSEAX-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-1H-imidazole-2-methanol is a substituted imidazole derivative characterized by a bromine atom at the 4-position, an ethyl group at the 1-position, and a hydroxymethyl (-CH2OH) group at the 2-position.

Properties

Molecular Formula

C6H9BrN2O

Molecular Weight

205.05 g/mol

IUPAC Name

(4-bromo-1-ethylimidazol-2-yl)methanol

InChI

InChI=1S/C6H9BrN2O/c1-2-9-3-5(7)8-6(9)4-10/h3,10H,2,4H2,1H3

InChI Key

QGCSOOMHQQSEAX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1CO)Br

Origin of Product

United States

Preparation Methods

The synthesis of 4-Bromo-1-ethyl-1H-imidazole-2-methanol can be achieved through several routes. One common method involves the bromination of 1-ethyl-1H-imidazole-2-methanol. The reaction typically uses bromine (Br2) in the presence of a solvent like acetic acid. The reaction mixture is stirred at room temperature for a few hours, followed by the addition of ice water to precipitate the product .

Industrial production methods often focus on scalability and cost-effectiveness. A scalable method involves the selective bromination of 1-ethyl-1H-imidazole-2-methanol using a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-Bromo-1-ethyl-1H-imidazole-2-methanol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).

    Oxidation Reactions: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to 4-bromo-1-ethyl-1H-imidazole using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Bromo-1-ethyl-1H-imidazole-2-methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-ethyl-1H-imidazole-2-methanol is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-bromo-1-ethyl-1H-imidazole-2-methanol with structurally related imidazole derivatives, focusing on substituent effects, synthetic strategies, and physicochemical properties.

Table 1: Comparative Analysis of Brominated Imidazole Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Features Synthesis Method Applications/Reactivity
This compound 4-Br, 1-Et, 2-CH2OH ~205.06 Hydroxymethyl enhances solubility/H-bonding Likely alkylation + halogenation Intermediate for drug synthesis
4-Bromo-1-methyl-1H-imidazole 4-Br, 1-Me 161.00 Simple structure, high reactivity at Br Direct alkylation Ligand in catalysis
Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate 4-Br, 1-Me, 2-COOCH3 219.04 Ester group increases lipophilicity Esterification of carboxylic acid Prodrug design
(4-Bromo-1-methyl-1H-benzo[d]imidazol-2-yl)methanol Benzoimidazole core, 4-Br, 2-CH2OH 241.09 Aromatic ring improves stability Cyclization + substitution Photophysical materials
4-Bromo-1-(1-(6-methoxynaphthalen-2-yl)ethyl)-1H-imidazole 4-Br, 1-(naphthylethyl) 331.04 Bulky naphthyl substituent Decarboxylative N-alkylation Pharmaceutical intermediates

Key Comparisons:

Substituent Effects on Reactivity: The bromine at the 4-position in all compounds facilitates nucleophilic substitution (e.g., Suzuki coupling) or metal-catalyzed cross-coupling reactions . The hydroxymethyl group (-CH2OH) enhances aqueous solubility and hydrogen-bonding capacity, distinguishing it from lipophilic esters (e.g., ) or inert methyl groups .

Synthetic Approaches :

  • Alkylation at the 1-position is common (e.g., using ethyl or methyl halides) .
  • Halogenation (bromination) often employs reagents like NBS (N-bromosuccinimide) or Br2 under controlled conditions .
  • The hydroxymethyl group may be introduced via reduction of a carbonyl precursor (e.g., using NaBH4) or direct substitution .

Physicochemical Properties: Solubility: The hydroxymethyl group in the target compound improves water solubility compared to esters () or nonpolar derivatives (). Stability: Bulky substituents (e.g., naphthyl in ) or aromatic systems () enhance thermal stability but may reduce synthetic accessibility. Hydrogen Bonding: The -CH2OH group enables crystal engineering via H-bonding networks, as discussed in Etter’s graph set analysis .

Applications :

  • Brominated imidazoles are widely used as intermediates in pharmaceuticals (e.g., antifungal agents, kinase inhibitors) .
  • Esters () and carboxylates are leveraged in prodrug strategies, while hydroxymethyl derivatives may serve as polar synthons in drug design.

Research Findings and Challenges

  • Structural Confirmation : Techniques like 2D NMR (HMBC, HSQC) and X-ray crystallography (using programs like SHELXL ) are critical for verifying substituent positions and stereochemistry.
  • Reactivity Limitations : The ethyl group may hinder electrophilic substitution at adjacent positions, necessitating optimized reaction conditions .

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